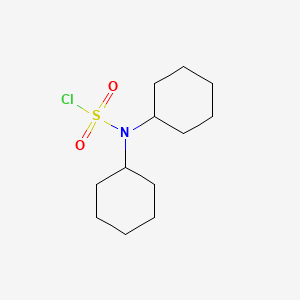

Sulfamoyl chloride, dicyclohexyl-

Übersicht

Beschreibung

Sulfamoyl chloride, dicyclohexyl- is an organosulfur compound with the chemical formula C12H22ClNO2S. It is a derivative of sulfamoyl chloride, where the hydrogen atoms are replaced by dicyclohexyl groups. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonamides, which are important in pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulfamoyl chloride, dicyclohexyl- can be synthesized through the reaction of dicyclohexylamine with sulfuryl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction is as follows:

(C6H11)2NH+SO2Cl2→(C6H11)2NSO2Cl+HCl

Industrial Production Methods: In industrial settings, the production of sulfamoyl chloride, dicyclohexyl- involves the use of large-scale reactors where dicyclohexylamine and sulfuryl chloride are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Hydrolysis: Sulfamoyl chloride, dicyclohexyl- undergoes hydrolysis in the presence of water, leading to the formation of dicyclohexylamine and sulfur dioxide.

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides. This reaction is commonly used in the synthesis of pharmaceuticals.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Amines, often under basic conditions to neutralize the hydrochloric acid formed during the reaction.

Major Products:

Hydrolysis: Dicyclohexylamine and sulfur dioxide.

Substitution: Dicyclohexylsulfonamides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Sulfamoyl chloride derivatives have been investigated for their antimicrobial activities. For instance, compounds derived from sulfamoyl chloride have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that these derivatives possess significant bactericidal properties, making them valuable in developing new antimicrobial agents .

Synthesis of Anticancer Agents

Recent studies have focused on synthesizing novel derivatives of sulfamoyl chloride that exhibit anticancer properties. For example, derivatives based on sulfamethoxazole have been shown to possess cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology . The structural modifications achieved through the use of sulfamoyl chloride facilitate the design of compounds with enhanced potency and reduced toxicity.

Organic Synthesis

Reagent in Chemical Reactions

Sulfamoyl chloride serves as a crucial reagent in various organic synthesis reactions. It is utilized in the preparation of sulfamate esters and other functionalized sulfonamides. In one study, sulfamoyl chloride was reacted with various amines to produce corresponding sulfamate derivatives, which are important intermediates in pharmaceutical chemistry .

Functionalization of Aromatic Compounds

The compound is also employed in the functionalization of aromatic compounds. For instance, sulfamoyl chloride has been used to synthesize substituted biphenyls with sulfamate groups through nucleophilic substitution reactions. This method allows for the introduction of functional groups that can enhance the biological activity of the resulting compounds .

Case Studies

Wirkmechanismus

Sulfamoyl chloride, dicyclohexyl- can be compared with other sulfamoyl chlorides such as dimethylsulfamoyl chloride and diethylsulfamoyl chloride. The key differences lie in the substituents attached to the nitrogen atom:

Dimethylsulfamoyl Chloride: Contains two methyl groups, making it less sterically hindered compared to dicyclohexyl derivative.

Diethylsulfamoyl Chloride: Contains two ethyl groups, offering intermediate steric hindrance and reactivity.

Uniqueness: The dicyclohexyl groups in sulfamoyl chloride, dicyclohexyl- provide significant steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.

Vergleich Mit ähnlichen Verbindungen

- Dimethylsulfamoyl chloride

- Diethylsulfamoyl chloride

- Piperidylsulfamoyl chloride

Biologische Aktivität

Sulfamoyl chloride, dicyclohexyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Sulfamoyl chloride, dicyclohexyl- is characterized by the presence of a sulfamoyl group attached to two cyclohexyl groups. This structure is pivotal in determining its reactivity and biological properties. The compound can be synthesized through various methods, often involving the reaction of dicyclohexylamine with chlorosulfonic acid.

The biological activity of sulfamoyl chloride derivatives often stems from their ability to inhibit specific enzymes or biological pathways. Here are some key mechanisms:

- Antibacterial Activity : Sulfamoyl compounds are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial survival. This mechanism is similar to that of traditional sulfonamide antibiotics.

- Antitumor Effects : Some studies have indicated that sulfamoyl derivatives may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities associated with sulfamoyl chloride, dicyclohexyl- and its derivatives:

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that dicyclohexyl sulfamoyl derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics, especially in treating resistant strains .

- Antitumor Properties : Research involving MCF-7 and Hep-G2 cell lines showed that sulfamoyl chloride derivatives could significantly inhibit cell growth. The study highlighted the importance of structural modifications in enhancing cytotoxicity, suggesting that further optimization could lead to more effective anticancer agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cell lines .

Eigenschaften

IUPAC Name |

N,N-dicyclohexylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNQGADNXRISFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912525 | |

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99700-74-0 | |

| Record name | N-Chlorosulfonyl dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099700740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclohexylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.